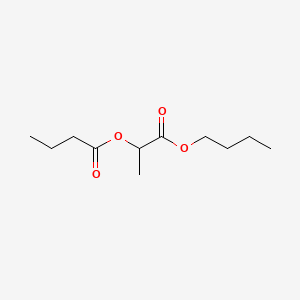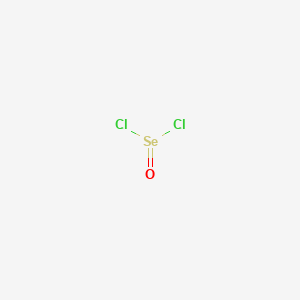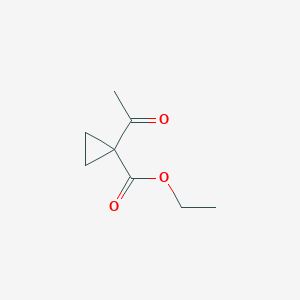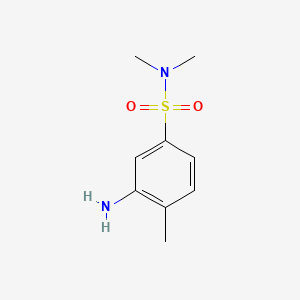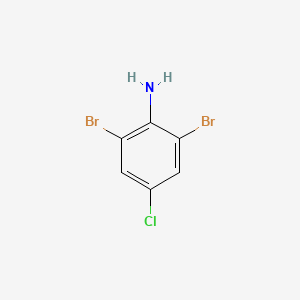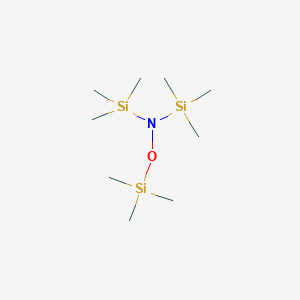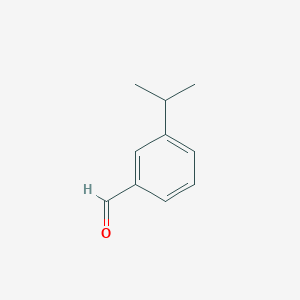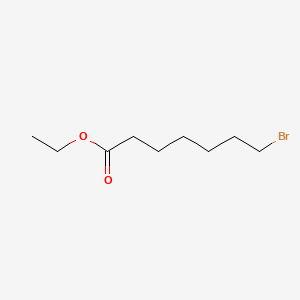
7-Bromoheptanoate d’éthyle
Vue d'ensemble
Description
Ethyl 7-bromoheptanoate is a bromoester . It is used as an alkylating agent for organic compounds . It participates in the synthesis of ω-chain shortened prostaglandins .
Synthesis Analysis
Ethyl 7-bromoheptanoate is used in various studies. It serves as a starting material in the synthesis of benzyl 7-iodoheptanoate . It is also used as a reactant in the synthesis of diethyl 7,7′-(2,5-diiodo-1,4-phenylene)bis(oxy)diheptanoate . Moreover, it is used as a reagent in the synthesis of CarnDOD-7C, a carnitine-derived nitrone .Molecular Structure Analysis
The molecular formula of Ethyl 7-bromoheptanoate is C9H17BrO2 . It has an average mass of 237.134 Da and a monoisotopic mass of 236.041183 Da .Chemical Reactions Analysis
Ethyl 7-bromoheptanoate is used as an alkylating agent for organic compounds . It participates in the synthesis of ω-chain shortened prostaglandins .Physical And Chemical Properties Analysis
Ethyl 7-bromoheptanoate has a refractive index of 1.459 (lit.) . It has a boiling point of 112 °C/5 mmHg (lit.) and a melting point of 29 °C (lit.) . The density of Ethyl 7-bromoheptanoate is 1.217 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthèse du 7-Iodoheptanoate de benzyle
Le 7-Bromoheptanoate d’éthyle sert de matière première dans la synthèse du 7-iodoheptanoate de benzyle . Ce composé est important dans l’étude des composés organiques iodés, qui sont souvent utilisés en imagerie médicale et comme intermédiaires dans la synthèse organique.
Préparation du 7,7′-(2,5-Diiodo-1,4-phénylène)bis(oxy)diheptanoate de diéthyle
Cet ester est utilisé comme réactif dans la synthèse du 7,7′-(2,5-diiodo-1,4-phénylène)bis(oxy)diheptanoate de diéthyle . De tels composés sont étudiés pour leur potentiel dans la création de polymères ayant des propriétés uniques, notamment la stabilité thermique et la conductivité électrique.
Synthèse de nitrones dérivées de la carnitine
Le this compound est utilisé dans la synthèse de CarnDOD-7C, une nitrone dérivée de la carnitine . Les nitrones sont intéressantes en raison de leurs propriétés antioxydantes et de leur rôle dans le piégeage de spin, une technique utilisée dans l’étude des radicaux libres.
Alkylation de l’3-oxoglutarate d’éthyle
Dans le domaine de la chimie organique, le this compound est utilisé comme agent alkylant. Il participe à l’alkylation de l’3-oxoglutarate d’éthyle pour former le 2-(6-éthoxycarbonylhexyl)-3-oxoglutarate , un composé qui peut être étudié plus avant pour ses applications biochimiques.
Synthèse du cyclopentadiène 1-substitué
Le composé est également impliqué dans la synthèse du cyclopentadiène 1-substitué par alkylation du cyclopentadiénure de lithium . Les cyclopentadiènes sont essentiels dans la synthèse des complexes cyclopentadiényles, qui sont largement utilisés en chimie organométallique.
Agent alkylant pour les composés organiques
Le this compound agit comme un agent alkylant pour divers composés organiques . Les agents alkylants sont essentiels à la création de nouvelles liaisons chimiques et sont fondamentaux dans le développement de produits pharmaceutiques et agrochimiques.
Safety and Hazards
Ethyl 7-bromoheptanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area .
Mécanisme D'action
Target of Action
Ethyl 7-bromoheptanoate is primarily used as an alkylating agent for organic compounds . Alkylating agents are a type of chemical compound that can introduce an alkyl group into another substance. This process, known as alkylation, can significantly alter the properties of the target substance.
Biochemical Pathways
Ethyl 7-bromoheptanoate participates in the synthesis of ω-chain shortened prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The ω-chain shortened prostaglandins are a specific type of prostaglandin that have been modified through the removal of several carbon atoms from the end of the fatty acid chain.
Analyse Biochimique
Biochemical Properties
It is known to be used as an alkylating agent , suggesting that it may interact with various biomolecules through alkylation reactions. Alkylation can lead to changes in the structure and function of biomolecules, potentially influencing biochemical reactions.
Cellular Effects
As an alkylating agent , it could potentially influence cell function by modifying the structure and function of cellular biomolecules. This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an alkylating agent , it could potentially exert its effects at the molecular level by modifying the structure and function of biomolecules. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
ethyl 7-bromoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFNDGMAGSNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183961 | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29823-18-5 | |
| Record name | Heptanoic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 7-BROMOHEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5QR4GAP1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Ethyl 7-bromoheptanoate in a research setting?
A1: Ethyl 7-bromoheptanoate serves as a valuable building block in organic synthesis. Its structure, featuring a seven-carbon chain with a terminal bromine atom and an ester group, makes it a versatile reagent for various chemical transformations. Researchers often employ Ethyl 7-bromoheptanoate in the creation of more complex molecules, particularly those with extended carbon chains. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



